2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N,N-dimethylacetamide
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Description
2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C15H20Cl2N2O3S and its molecular weight is 379.3. The purity is usually 95%.
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Scientific Research Applications
Allosteric Modifiers of Hemoglobin
Compounds structurally related to "2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N,N-dimethylacetamide" have been investigated for their ability to modify the oxygen affinity of hemoglobin. This property is significant for potential applications in treating conditions requiring enhanced oxygen delivery, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Sulfamoylation and Sulfanyl Substitution Reactions
Research has focused on the efficiency of sulfamoylation reactions using N, N-dimethylacetamide, which is related to the compound of interest in its ability to facilitate chemical transformations. This can have broad implications in synthetic organic chemistry, especially in the development of pharmaceuticals and materials with specific functional groups (Okada et al., 2000).
Chemiluminescence in Organic Compounds
Studies on the base-induced decomposition of sulfanyl-substituted dioxetanes, which share functional group similarities with the compound of interest, have revealed applications in chemiluminescence. This research could lead to the development of new diagnostic tools and sensors (Watanabe et al., 2010).
Water-resistant Organic Thermoelectrics
The investigation into the structural and morphological evolution of water-resistant organic thermoelectric materials, including the application of sulfanyl groups, indicates potential uses in energy conversion and electronic devices. The study focuses on enhancing the durability and performance of thermoelectric materials (Oh et al., 2017).
Corrosion Inhibition
Quantum chemical studies on sulfanyl derivatives have explored their anti-corrosion properties on carbon steel in acidic media. Such compounds could be significant in developing new materials with enhanced resistance to corrosion, which is crucial for industrial applications (Oyebamiji et al., 2018).
Properties
IUPAC Name |
N-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-[2-(dimethylamino)-2-oxoethyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3S/c1-9(2)22-13-6-12(10(16)5-11(13)17)18-14(20)7-23-8-15(21)19(3)4/h5-6,9H,7-8H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLAWFAFFWSFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)CSCC(=O)N(C)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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